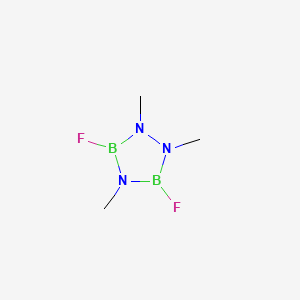
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine is a unique organoboron compound characterized by its triazadiborolidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine typically involves the reaction of boron-containing precursors with nitrogen-containing ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron-nitrogen bonds. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may be catalyzed by transition metal complexes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance production efficiency.
化学反応の分析
Types of Reactions
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron-nitrogen bonds to boron-hydrogen bonds.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
科学的研究の応用
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organoboron compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based drug delivery systems.
Industry: It can be used in the production of advanced materials, such as boron-doped polymers and ceramics, which have improved mechanical and thermal properties.
作用機序
The mechanism by which 3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine exerts its effects involves the interaction of its boron atoms with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, which allows the compound to interact with enzymes, receptors, and other biomolecules. The triazadiborolidine ring structure also provides a rigid framework that can enhance binding specificity and affinity.
類似化合物との比較
Similar Compounds
- 5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-5H-4λ4,5λ4-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinine-2,8-dicarbaldehyde
- Difluoro {3-ethyl-5- [1- (4-ethyl-3,5-dimethyl-2 H -pyrrol-2-ylidene- N)ethyl]-2,4-dimethyl-1H-pyrrolato-N}boron
Uniqueness
3,5-Difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine is unique due to its specific arrangement of fluorine and methyl groups on the triazadiborolidine ring. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. Additionally, the presence of both boron and nitrogen atoms in the ring structure allows for versatile chemical modifications and applications.
特性
CAS番号 |
63411-98-3 |
|---|---|
分子式 |
C3H9B2F2N3 |
分子量 |
146.75 g/mol |
IUPAC名 |
3,5-difluoro-1,2,4-trimethyl-1,2,4,3,5-triazadiborolidine |
InChI |
InChI=1S/C3H9B2F2N3/c1-8-4(6)9(2)10(3)5(8)7/h1-3H3 |
InChIキー |
FSVGTLPFEZHMDC-UHFFFAOYSA-N |
正規SMILES |
B1(N(B(N(N1C)C)F)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)
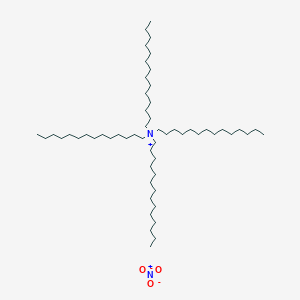
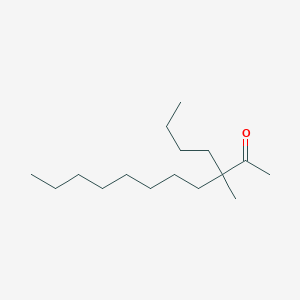
![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
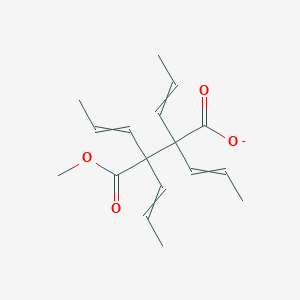





![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
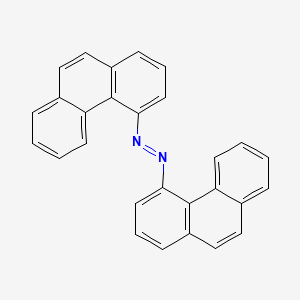
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

